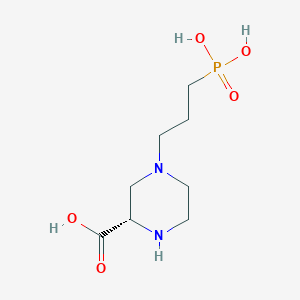

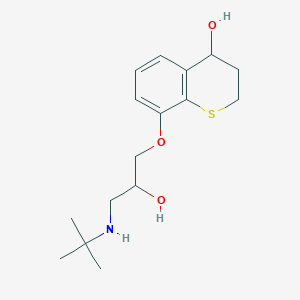

![molecular formula C4H2ClF2NO B058481 5-[Chloro(difluoro)methyl]-1,2-oxazole CAS No. 116611-76-8](/img/structure/B58481.png)

5-[Chloro(difluoro)methyl]-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

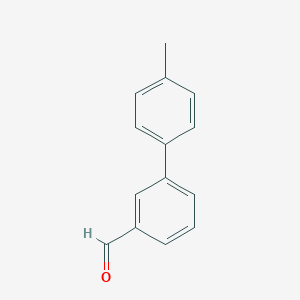

The compound 5-[Chloro(difluoro)methyl]-1,2-oxazole is a chemical entity recognized for its involvement in the synthesis of various organic compounds. It is noteworthy in chemical research due to its distinct functional groups that impart unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves techniques such as the room temperature 1,3-dipolar cycloaddition, which has been demonstrated in the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles. These reactions exhibit high regioselectivity under the influence of a Cu(I) salt as a catalyst, although direct synthesis details of 5-[Chloro(difluoro)methyl]-1,2-oxazole might differ, the method provides insight into handling similar halogenated and fluorinated compounds (Hu et al., 2008).

Molecular Structure Analysis

The molecular structure of related halogenated and fluorinated oxazoles, like those studied in synthesis methods, can be determined through techniques like X-ray crystallography, NMR, and elemental analysis. These methods help in understanding the arrangement of atoms within the molecule and the spatial geometry which influences its reactivity and interactions (Hu et al., 2008).

Scientific Research Applications

Electrochemical Fluorination

Electrochemical fluorination of oxazolyl sulfides to produce difluoro-oxazoline derivatives demonstrates a regioselective anodic difluorination process. This method highlights the precision in targeting specific molecular sites for fluorination, avoiding the sulfur atom and yielding diverse fluorinated products under electrochemical conditions (Riyadh, Ishii, & Fuchigami, 2002).

Synthetic Approaches to Oxazoles

A novel synthetic method for 2,5-disubstituted and 2,4,5-trisubstituted oxazoles involves the reaction of 1-(methylthio)acetone with nitriles, offering a streamlined pathway to oxazoles. This approach underscores the efficiency and versatility in oxazole synthesis, enabling the production of compounds with potential applications in material science and chemistry (Herrera et al., 2006).

Photoredox Catalysis

Photoredox catalysis facilitates the synthesis of difluoroalkylated oxazoles from methylene-2-oxazolines and difluoroalkylating reagents. This strategy highlights the application of photoredox catalysis in generating difluoro-oxazole derivatives, broadening the scope of functional materials accessible through light-mediated synthetic techniques (Gui-ting Song et al., 2019).

Structural and Vibrational Studies

The structural and vibrational characteristics of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate provide insights into the conformers' stability and photoproducts formed upon UV irradiation. This research underscores the importance of structural analysis in understanding the photophysical properties and reactivity of oxazole derivatives (Lopes et al., 2011).

Gold Catalysis

Gold catalysis offers a mild synthetic route to oxazoles from N-propargylcarboxamides, emphasizing the utility of gold compounds in catalyzing the formation of oxazoles under benign conditions. This process showcases the potential of gold catalysis in organic synthesis, providing a direct route to oxazole derivatives with diverse functional groups (Hashmi et al., 2004).

Safety And Hazards

properties

IUPAC Name |

5-[chloro(difluoro)methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF2NO/c5-4(6,7)3-1-2-8-9-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJPPFAOCXDDPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(F)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557090 |

Source

|

| Record name | 5-[Chloro(difluoro)methyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[Chloro(difluoro)methyl]-1,2-oxazole | |

CAS RN |

116611-76-8 |

Source

|

| Record name | 5-[Chloro(difluoro)methyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

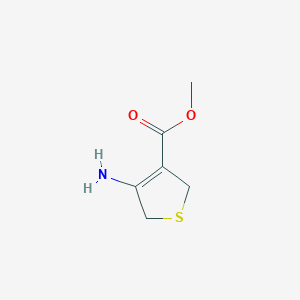

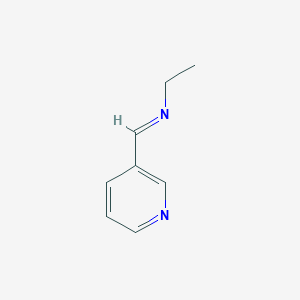

![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)